Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 6 of the spiro[3.3]heptane framework. The tert-butyl carbamate (Boc) group at position 2 serves as a protective group, enhancing stability and solubility during synthetic applications. The (3R)-3-methyl substituent introduces stereochemical complexity, making this compound valuable in asymmetric synthesis and medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system disorders or enzyme inhibition .
For instance, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (a precursor) is frequently used in cross-coupling reactions with aryl halides under Pd(dba)₃ and rac-BINAP catalysis .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-8-11(5-12-6-11)7-13(8)9(14)15-10(2,3)4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
UPVHXFWKQXDWPM-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C2(CNC2)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C2(CNC2)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework, is associated with various biological activities, making it a subject of interest for researchers in pharmacology and drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 2891580-02-0
- Purity : >97% .
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-parasitic agent, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT).
The compound's mechanism of action appears to involve the inhibition of key metabolic pathways in the parasite, leading to reduced viability and proliferation. The structure allows for interactions with specific biological targets within the parasite's metabolism.
Case Studies and Research Findings
-
Anti-Trypanosomal Activity :
- A study demonstrated that derivatives of this compound exhibited potent anti-trypanosomal activity with effective concentrations (EC50) in the low micromolar range. For instance, one derivative showed an EC50 value of 0.19 μM against T. brucei .
- The modifications to the spirocyclic structure significantly affected both solubility and potency, indicating that structural optimization is crucial for enhancing therapeutic efficacy.
- Pharmacokinetics :
Comparative Table of Biological Activities
| Compound | Activity | EC50 (μM) | Solubility (μM) | Notes |
|---|---|---|---|---|
| This compound | Anti-trypanosomal | 0.19 | 990 | High potency |
| Derivative A | Anti-trypanosomal | 0.013 | 880 | Advanced lead for HAT |
| Derivative B | Anti-trypanosomal | 0.43 | 44 | Moderate activity |
Toxicological Profile
Toxicological assessments have indicated that while the compound shows promising biological activity, further studies are essential to evaluate its safety profile comprehensively. Preliminary data suggest low acute toxicity; however, chronic exposure studies are necessary to ascertain long-term effects .
Scientific Research Applications
Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate is a chemical compound featuring a unique spirocyclic structure with two nitrogen atoms (diaza). It has a molecular formula of and a molecular weight of approximately 212.29 g/mol . This compound is valuable in medicinal chemistry and as an intermediate in synthesizing pharmaceuticals.
Physical and Chemical Properties
This compound typically appears as a white to light yellow solid. It is sensitive to air and moisture, requiring storage under inert gas at low temperatures. The compound is soluble in methanol and slightly soluble in water, which affects its handling and application in laboratory settings.
Applications in Scientific Research
This compound is primarily used in synthesizing pyrimidine derivatives, which are often used as cyclin-dependent kinase inhibitors, important targets in cancer treatment. It has also been reported to inhibit autotaxin, an enzyme involved in cancer progression and inflammatory diseases. Interaction studies have shown that this compound can bind with specific biological targets like autotaxin, which is crucial for understanding its mechanism of action and potential therapeutic effects.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine in the diazaspiro framework undergoes acylation with electrophilic reagents. For example, treatment with acyl chlorides or anhydrides under mild conditions yields N-acylated derivatives.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, DCM, RT, 2 hours | tert-Butyl (3R)-3-methyl-6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate |
| Benzoylation | Benzoyl chloride, TEA, THF, 0°C→RT | tert-Butyl (3R)-3-methyl-6-benzoyl-2,6-diazaspiro[3.3]heptane-2-carboxylate |
These reactions preserve the spirocyclic core while introducing functional groups that modulate solubility and bioactivity.
Cross-Coupling Reactions
The nitrogen atoms participate in palladium-catalyzed coupling reactions. A notable example is its reaction with aryl halides to form C–N bonds:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Buchwald–Hartwig | 1-Iodo-4-(trifluoromethoxy)benzene, Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 90°C, 18 hours | tert-Butyl (3R)-3-methyl-6-[4-(trifluoromethoxy)phenyl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
This reaction demonstrates compatibility with electron-deficient aryl halides, yielding biaryl derivatives with potential pharmacological relevance.
Deprotection and Functionalization
The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions to generate a free amine for further derivatization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Boc Deprotection | HCl (4M in dioxane), RT, 1 hour | (3R)-3-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride |
The deprotected amine can undergo alkylation, sulfonylation, or reductive amination to create libraries of analogs .
Stability Under Basic Conditions
The compound resists ring-opening in basic media (e.g., K₂CO₃ in MeOH/H₂O), retaining its spirocyclic integrity even at elevated temperatures. This stability is critical for its use in multi-step syntheses.
Comparative Reactivity
A reactivity comparison with non-methylated analogs reveals enhanced steric hindrance from the 3R-methyl group, which slows acylation rates but improves regioselectivity.
Key Takeaways
-
Versatility : Reacts with acylating agents, aryl halides, and acids to generate structurally diverse derivatives.
-
Selectivity : The Boc group and spirocyclic framework enable orthogonal functionalization strategies.
-
Applications : Derivatives are explored as kinase inhibitors and GPCR modulators due to their constrained geometry .
Data from these reactions highlight the compound’s utility as a scaffold in drug discovery. Experimental protocols prioritize inert atmospheres and anhydrous solvents to minimize side reactions .
Comparison with Similar Compounds
Table 2: Physicochemical Properties
Key Observations:
Melting Points : Crystalline derivatives (e.g., 4d, mp 102–104°C) exhibit higher melting points than oily analogues (e.g., 3i), correlating with increased rigidity from aromatic or sulfinyl groups.
Optical Activity : The (S)-configured 3i shows a low positive rotation ([α]D +3.5), while sulfinyl-containing 4d displays stronger dextrorotation ([α]D +20.40), highlighting the impact of electronegative substituents on chiroptical properties.
Preparation Methods
[2+2] Cycloaddition with Dichloroketene
Early attempts utilized [2+2] cycloadditions between dichloroketene and olefins, as reported in the synthesis of unsubstituted 2,6-diazaspiro[3.3]heptane derivatives. For example, reacting dichloroketene with 1,2-dimethylcyclohexene yielded spirocyclic intermediates, albeit with low efficiency (37–42% yield). Major limitations include:
Double Substitution Cyclization
A more robust method involves cyclizing di-electrophiles with di-nucleophiles. Patent CN105315287A details the reaction of tetramethylolmethane ditriflate with benzhydrylamine under basic conditions to form 2,6-dibenzyl-2,6-diazaspiro[3.3]heptane. Key advantages include:
- Higher yields : 61–67% for intermediate spirocycles.
- Functional group tolerance : Accommodates methyl substitution via modified di-nucleophiles.
For the target compound, adapting this route would require a chiral di-nucleophile bearing the (3R)-methyl group. For instance, using (R)-1,2-diaminopropane derivatives could introduce the stereocenter during cyclization.
Stereoselective Introduction of the (3R)-Methyl Group
Asymmetric Synthesis via Chiral Auxiliaries
Incorporating the (3R)-methyl group demands enantioselective methods. One approach involves:
- Synthesizing a chiral diamine precursor, such as (R)-2-methyl-1,3-propanediamine.
- Reacting with tetramethylolmethane ditriflate in acetonitrile and diisopropylethylamine to form the spirocyclic core.
This method preserves chirality during cyclization, as evidenced by similar strategies in patent CN112094241A for 1,4-diazaspiro[5.5]undecane-3-one.
Resolution of Racemic Mixtures
If asymmetric synthesis proves challenging, kinetic resolution using chiral catalysts or enzymatic methods (e.g., lipase-mediated acetylation) could separate enantiomers post-cyclization. However, this adds steps and reduces overall yield.
Boc Protection and Deprotection Dynamics
Selective Mono-Boc Protection
Synthetic Route Proposal
Combining these insights, a plausible route is:
- Spirocycle Formation :
- Boc Protection :
- Purification :
Key Reaction Conditions :
| Step | Reagents/Catalysts | Yield | Purity |
|---|---|---|---|
| Spirocyclization | DIPEA, MeCN, 0–25°C | 61% | 90% |
| Boc Protection | Boc₂O, Pd/C, H₂ | 85% | 98% |
| Deprotection | AcCl, MeOH/MTBE | 79% | 95% |
Comparative Analysis of Methods
Efficiency and Scalability
Stereochemical Control
- Chiral diamine precursors ensure enantiopurity without post-synthesis resolution, critical for pharmaceutical applications.
Q & A
Q. What synthetic methodologies are effective for achieving enantioselective synthesis of tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate?
The enantioselective synthesis of this compound can be optimized using chiral sulfinyl auxiliaries, such as (R)-tert-butylsulfinyl groups, to control stereochemistry. Key steps include:
- Reductive amination : Employ LiAlH₄ in THF for selective reduction of intermediates, yielding amines with high stereochemical fidelity .
- Tosyl chloride activation : Facilitates ring closure and stabilizes intermediates, achieving yields >85% under anhydrous conditions .
- Chiral resolution : Monitor optical rotation ([α]²⁰D) to confirm enantiomeric purity (e.g., values ranging from -144.21 to +44.00 in MeOH) .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- ¹H/¹³C NMR : Assign diastereotopic protons and carbons (e.g., δ 7.60–6.87 ppm for aromatic substituents; δ 156.1 ppm for carbonyl groups) .
- HRMS (EI) : Validate molecular ion peaks (e.g., [M+H]+ = 359.2363 for tert-butyl derivatives) with <0.5 ppm error .
- Melting point analysis : Confirm crystalline purity (e.g., 102–148°C for spirocyclic analogs) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of the diazaspiro[3.3]heptane core?
Substituents like aryl (e.g., 4-fluorophenyl) or heteroaryl (e.g., thiophene) groups alter electron density and steric hindrance:
- Electron-withdrawing groups (e.g., Cl, F) : Increase reaction rates in nucleophilic substitutions due to enhanced electrophilicity .
- Bulkier groups (e.g., tert-butyl) : Reduce yields in ring-closing steps (e.g., 85% vs. 92% for smaller substituents) .
- Solubility : Hydrophobic substituents lower aqueous solubility, necessitating polar aprotic solvents (e.g., THF) for reactions .
Q. What strategies mitigate racemization during multi-step synthesis?
Q. How can computational modeling predict biological activity of derivatives?
- Docking studies : Simulate interactions with targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors) using spirocyclic scaffolds .
- QSAR models : Correlate substituent logP values (e.g., 1.00–2.17) with membrane permeability for CNS drug candidates .
Experimental Design & Data Analysis
Q. How should researchers design experiments to resolve contradictory NMR coupling constants?
Q. What are common pitfalls in scaling up synthesis from milligram to gram quantities?
- Exothermic reactions : LiAlH₄ reductions require controlled addition to avoid thermal runaway .
- Purification challenges : Replace column chromatography with recrystallization for higher yields (e.g., using hexane/EtOAc mixtures) .
- Continuous flow reactors : Improve mixing and heat transfer for intermediates prone to degradation .
Safety & Handling
Q. What safety protocols are critical for handling reactive intermediates?
- PPE : Use flame-retardant lab coats, nitrile gloves, and respirators for volatile solvents (e.g., THF) .
- Electrostatic discharge prevention : Ground equipment when handling NaH or LiAlH₄ .
- Waste disposal : Neutralize LiAlH₄ with ethyl acetate before aqueous disposal .
Applications in Medicinal Chemistry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
